3-amino-7-bromo-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
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Overview
Description
3-amino-7-bromo-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a synthetic organic compound with the molecular formula C9H9BrN2O2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-bromo-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves multiple steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromination is carried out to introduce a bromine atom at the desired position.
Cyclization: The intermediate compounds undergo cyclization to form the quinoline ring structure.
Hydrolysis: Hydrolysis is performed to introduce the hydroxy group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to improve yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-7-bromo-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxy group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated or de-hydroxylated product.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-amino-7-bromo-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-amino-7-bromo-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-bromo-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride: Lacks the amino group, which may influence its solubility and interaction with biological targets.
3-amino-7-chloro-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Uniqueness
The presence of both the amino and bromine groups in 3-amino-7-bromo-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
82420-42-6 |
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Molecular Formula |
C9H10BrClN2O2 |
Molecular Weight |
293.54 g/mol |
IUPAC Name |
3-amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O2.ClH/c10-6-2-1-5-3-7(11)9(13)12(14)8(5)4-6;/h1-2,4,7,14H,3,11H2;1H |
InChI Key |
ODRCINAUJTTXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C2=C1C=CC(=C2)Br)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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